Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then reacted with 4-methyl-1,3-thiazole-5-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of thiazole rings.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to form stable complexes with metal ions can be leveraged in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar thiazole core structure and exhibit a range of biological activities.
Indole Derivatives: Although structurally different, indole derivatives also possess significant biological activities and are used in similar research applications.
Uniqueness
Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its dual thiazole rings, which enhance its chemical stability and biological activity. The presence of both butyl and methyl groups further contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H21N3O3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 2-[(4-butyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-7-8-11-13(23-10(4)18-11)14(20)19-16-17-9(3)12(24-16)15(21)22-6-2/h5-8H2,1-4H3,(H,17,19,20) |
InChI Key |
ODZCVCJBBSQGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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